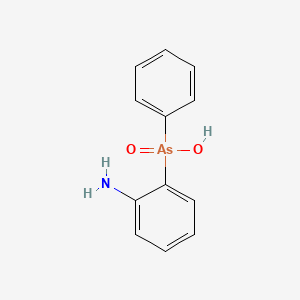
4-(Diethylamino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a secondary amine and alcohol, characterized by the presence of a diethylamino group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Diethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with butan-2-one in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds under mild conditions, with the diethylamine acting as a nucleophile and attacking the carbonyl group of butan-2-one, followed by reduction to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of butan-2-one or butanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)butan-2-ol involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules. The alcohol group allows it to participate in various biochemical reactions, including oxidation and reduction processes. These interactions can affect enzyme activity and metabolic pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar structure but with the alcohol group at a different position.
4-(Diethylamino)-2-butanone: Contains a ketone group instead of an alcohol.
4-(Diethylamino)butane: Lacks the alcohol group, making it less reactive in certain chemical reactions.
Uniqueness
4-(Diethylamino)butan-2-ol is unique due to its combination of an amine and alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and analytical chemistry.
Eigenschaften
CAS-Nummer |
5467-48-1 |
|---|---|
Molekularformel |
C8H19NO |
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
4-(diethylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-9(5-2)7-6-8(3)10/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
QUDBKQDNUJKSAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


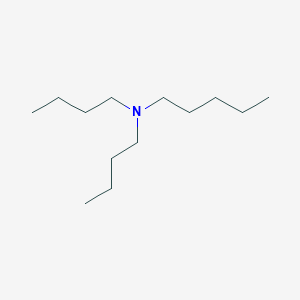


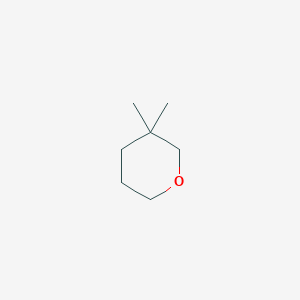
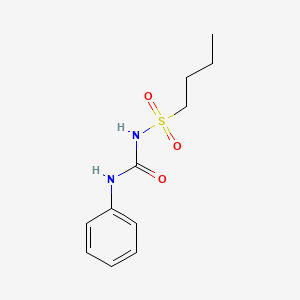
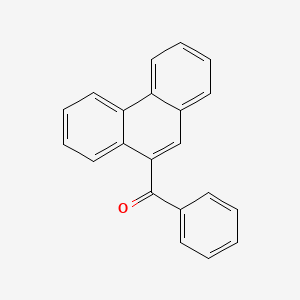
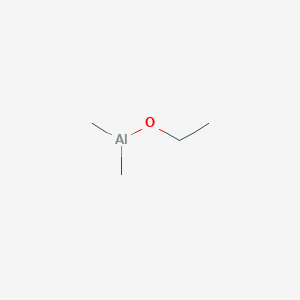
![11H-Indolizino[8,7-b]indole](/img/structure/B14734890.png)
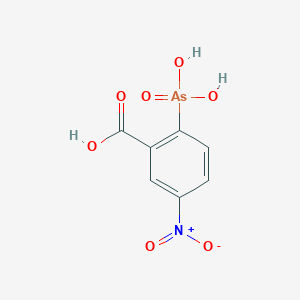
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)


